Distinct Mechanism of Action: Mitochondrial Respiration Inhibition vs. Epigenetic Targeting
CCI-006 differentiates from the majority of MLL-r targeted agents by its unique mechanism of action: direct inhibition of mitochondrial respiration leading to rapid mitochondrial depolarization and apoptosis [1]. In contrast, leading MLL-r inhibitors such as menin-MLL inhibitors (e.g., SNDX-5613, VTP-50469), DOT1L inhibitors (e.g., EPZ004777), WDR5-MLL interaction inhibitors (e.g., MM-401), and LSD1 inhibitors (e.g., FY-21) all act by targeting epigenetic or transcriptional machinery [2][3][4][5]. This mechanistic divergence is critical as it provides an orthogonal therapeutic strategy and potential for overcoming resistance to other drug classes.
| Evidence Dimension | Primary Mechanism of Action |
|---|---|
| Target Compound Data | Inhibition of mitochondrial respiration; induction of insurmountable mitochondrial depolarization and pro-apoptotic UPR |
| Comparator Or Baseline | SNDX-5613/VTP-50469: Menin-MLL interaction inhibition. EPZ004777: DOT1L inhibition. MM-401: WDR5-MLL1 interaction inhibition. FY-21: LSD1 inhibition. CCI-007: Mitochondrial depolarization induction (mechanism less defined). |
| Quantified Difference | Qualitative mechanistic distinction |
| Conditions | N/A - Mechanism of action classification |
Why This Matters
This unique mechanism allows CCI-006 to target a specific metabolic vulnerability, enabling combination strategies with agents that have orthogonal mechanisms to potentially overcome therapeutic resistance.
- [1] Somers K, et al. A novel small molecule that kills a subset of MLL-rearranged leukemia cells by inducing mitochondrial dysfunction. Oncogene. 2019;38(20):3824-3842. View Source
- [2] Krivtsov AV, et al. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia. Cancer Cell. 2019;36(6):660-673.e11. View Source
- [3] Daigle SR, et al. Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor. Cancer Cell. 2011;20(1):53-65. View Source
- [4] Cao F, et al. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia. Mol Cell. 2014;53(2):247-61. View Source
- [5] Fang Y, et al. Discovery of new tetrahydroisoquinolines as potent and selective LSD1 inhibitors for the treatment of MLL-rearranged leukemia. Eur J Med Chem. 2023;250:115192. View Source
